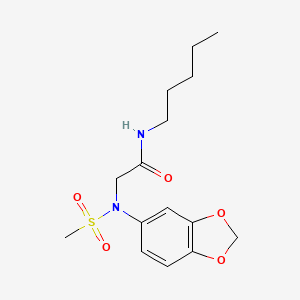![molecular formula C13H19N3O3 B4899596 3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commonly referred to as EPC-MPCC. It is a pyrazole-based compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The exact mechanism of action of EPC-MPCC is not fully understood. However, it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse.
Biochemical and Physiological Effects
EPC-MPCC has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse. In addition, EPC-MPCC has been shown to have anti-inflammatory effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPC-MPCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have consistent effects in animal models. However, there are also limitations to using EPC-MPCC in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its effects may vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for research on EPC-MPCC. One area of interest is in the development of new drugs based on EPC-MPCC. It may be possible to modify the structure of EPC-MPCC to create compounds with improved pharmacological properties. Another area of interest is in the study of the long-term effects of EPC-MPCC. It is important to understand the potential risks and benefits of using EPC-MPCC over an extended period of time. Finally, research on the mechanisms of action of EPC-MPCC may lead to the development of new treatments for anxiety, depression, addiction, and other neurological disorders.
Métodos De Síntesis
EPC-MPCC can be synthesized using a series of chemical reactions. The first step involves the reaction of 2-ethyl-1-piperidinecarboxylic acid with thionyl chloride to form 2-ethyl-1-piperidinyl chloride. The second step involves the reaction of 2-ethyl-1-piperidinyl chloride with hydrazine hydrate to form 2-ethyl-1-piperidinyl hydrazine. The third step involves the reaction of 2-ethyl-1-piperidinyl hydrazine with 4-carboxy-1-methylpyrazole to form EPC-MPCC.
Aplicaciones Científicas De Investigación
EPC-MPCC has been used in scientific research for various purposes. One of its main applications is in the study of the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. EPC-MPCC has also been used in the study of addiction and drug abuse. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine.
Propiedades
IUPAC Name |
3-(2-ethylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-9-6-4-5-7-16(9)12(17)11-10(13(18)19)8-15(2)14-11/h8-9H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYFUPUCRPQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
